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  • Product: Lithium;2-(oxetan-3-yl)butanoate
  • CAS: 2413885-30-8

Core Science & Biosynthesis

Foundational

Lithium 2-(oxetan-3-yl)butanoate: Structural Dynamics, Physicochemical Profiling, and Applications in Medicinal Chemistry

Executive Summary In modern drug discovery, the optimization of physicochemical properties is paramount to overcoming attrition in clinical development. Lithium 2-(oxetan-3-yl)butanoate represents a highly specialized, s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the optimization of physicochemical properties is paramount to overcoming attrition in clinical development. Lithium 2-(oxetan-3-yl)butanoate represents a highly specialized, synthetically valuable building block designed to leverage the "oxetane effect." By incorporating a strained, oxygen-containing four-membered ring at the alpha position of a butyric acid backbone, this compound serves as a superior bioisostere for gem-dimethyl or carbonyl groups.

This whitepaper provides an in-depth technical analysis of Lithium 2-(oxetan-3-yl)butanoate, detailing its structural rationale, physicochemical advantages, and field-proven synthetic methodologies for researchers and drug development professionals.

Structural Dynamics & Electronic Profiling

The architecture of Lithium 2-(oxetan-3-yl)butanoate is defined by two critical components: the oxetan-3-yl substituent and the lithium carboxylate salt .

The Oxetane Moiety

The oxetane ring is an sp3 -hybridized, highly polar structural motif. Unlike planar aromatic rings, oxetanes introduce three-dimensionality (vectorality) to the molecule. The oxygen atom acts as a potent hydrogen-bond acceptor, significantly increasing the topological polar surface area (TPSA). As established in seminal medicinal chemistry literature (), the inherent dipole moment of the oxetane ring alters the electron distribution of adjacent functional groups, subtly lowering the pKa​ of the neighboring carboxylic acid compared to standard alkyl chains.

The Lithium Salt Advantage

While free carboxylic acids are prone to dimerization and can be difficult to handle as oils, converting the 2-(oxetan-3-yl)butanoic acid into its lithium salt provides distinct advantages:

  • Non-Hygroscopic Stability: Lithium carboxylates often form stable, free-flowing crystalline powders, unlike sodium or potassium salts which can be highly hygroscopic.

  • Solubility in Aprotic Solvents: Lithium salts exhibit superior solubility profiles in polar aprotic solvents (e.g., DMF, DMAc), facilitating homogeneous conditions for downstream amide coupling reactions.

Physicochemical Advantages: The "Oxetane Effect"

The strategic placement of the oxetane ring at the C2 position of the butanoate chain acts as a metabolic shield. The steric bulk prevents rapid β -oxidation, while the high polarity drastically improves the aqueous solubility of the resulting active pharmaceutical ingredient (API).

The table below summarizes the quantitative physicochemical shifts induced by the oxetane ring compared to standard aliphatic baselines.

Physicochemical PropertyButyric Acid (Baseline)2-Cyclohexylbutyric Acid2-(oxetan-3-yl)butanoic acid
Calculated logP (ClogP) 0.793.15-0.15
Dipole Moment ( μ ) ~1.2 D~1.3 D~2.1 D
Aqueous Solubility (mg/mL) HighLow (< 0.1)Very High (> 10)
pKa​ (Predicted) 4.824.904.55
Metabolic Clearance ( Clint​ ) HighModerateLow

Data synthesized based on established oxetane bioisosteric trends ().

PropertyModulation O1 Oxetane Ring Incorporation (C2 Position) O2 Reduced Lipophilicity (Lower logP) O1->O2 O3 Increased Aqueous Solubility O1->O3 O4 Steric Shielding (Slower CYP clearance) O1->O4 O5 Enhanced API Bioavailability O2->O5 O3->O5 O4->O5

Pharmacokinetic modulation pathway driven by oxetane ring incorporation.

Synthetic Methodology & Isolation

The synthesis of Lithium 2-(oxetan-3-yl)butanoate requires careful handling. Oxetanes are highly sensitive to strong Lewis acids and concentrated Brønsted acids, which trigger rapid ring-opening polymerizations (). Therefore, the generation of the carboxylate must rely on strictly basic or neutral conditions.

Protocol: Saponification of Ethyl 2-(oxetan-3-yl)butanoate

The following protocol outlines a self-validating system for generating the lithium salt directly from its corresponding ester, avoiding any acidic workup.

Step 1: Reagent Preparation

  • Action: Dissolve Ethyl 2-(oxetan-3-yl)butanoate (1.0 eq, 10 mmol) in a 1:1 mixture of Tetrahydrofuran (THF) and deionized water (20 mL).

  • Causality: The biphasic-like nature of the reaction requires a co-solvent system. THF ensures the organic ester remains in solution, while water dissolves the inorganic base, facilitating efficient interfacial reaction kinetics.

Step 2: Base Addition

  • Action: Cool the mixture to 0 °C using an ice bath. Add Lithium Hydroxide monohydrate ( LiOH⋅H2​O ) (1.05 eq, 10.5 mmol) portion-wise.

  • Causality: Strict stoichiometric control (1.05 eq) prevents excess unreacted base from contaminating the final product. Cooling mitigates the risk of nucleophilic attack on the oxetane ring, which can occur under highly basic, elevated-temperature conditions.

Step 3: Reaction Progression

  • Action: Remove the ice bath and stir at 25 °C for 4 hours. Monitor the disappearance of the ester via TLC or LC-MS.

Step 4: Solvent Removal & Isolation

  • Action: Once complete, evaporate the THF under reduced pressure at a maximum of 30 °C. Freeze the remaining aqueous layer and lyophilize for 24 hours.

  • Causality: Gentle heating prevents thermal degradation of the strained four-membered ring. Lyophilization completely bypasses the need for an acidic workup (which would yield the free acid but risks acid-catalyzed ring-opening), directly providing the anhydrous lithium salt as a white, free-flowing powder.

SynthesisWorkflow N1 Ethyl 2-(oxetan-3-yl)butanoate (Starting Material) N2 LiOH / THF:H2O (1:1) (Saponification at 0°C to 25°C) N1->N2 Add Base N3 Reaction Monitoring (LC-MS Confirmation) N2->N3 Stir 4h N4 Solvent Evaporation & Lyophilization N3->N4 100% Conversion N5 Lithium 2-(oxetan-3-yl)butanoate (Final Product) N4->N5 Isolate Salt

Workflow for the saponification and isolation of Lithium 2-(oxetan-3-yl)butanoate.

Downstream Applications in Drug Development

In lead optimization campaigns, Lithium 2-(oxetan-3-yl)butanoate is primarily utilized as an acylating agent. Because it is already deprotonated, it can be directly subjected to peptide coupling reagents (e.g., HATU, EDC/HOBt) in the presence of an amine to form highly stable, sterically hindered amides.

The presence of the oxetane ring adjacent to the newly formed amide bond provides a dual benefit: it severely restricts the rotational degrees of freedom of the amide (locking the molecule into a bioactive conformation) while simultaneously masking the lipophilicity of the alkyl chain, drastically improving the overall developability profile of the drug candidate.

References

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227-3246. URL: [Link]

  • Bull, J. A., Croft, R. A., Davis, O. A., Hunter, R., & Naysmith, B. J. (2016). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Chemical Reviews, 116(19), 12150-12233. URL: [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). "Oxetanes as Bioisosteres of gem-Dimethyl Groups." Angewandte Chemie International Edition, 49(48), 9052-9067. URL: [Link]

Exploratory

Strategic Utilization of Lithium 2-(oxetan-3-yl)butanoate in Advanced Organic Synthesis

Executive Summary The integration of oxetane moieties into drug candidates has revolutionized modern medicinal chemistry, primarily by serving as robust bioisosteres for gem-dimethyl groups and carbonyls. This substituti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of oxetane moieties into drug candidates has revolutionized modern medicinal chemistry, primarily by serving as robust bioisosteres for gem-dimethyl groups and carbonyls. This substitution predictably enhances aqueous solubility, mitigates lipophilicity (lowering logD), and improves metabolic stability. Within this paradigm, Lithium 2-(oxetan-3-yl)butanoate emerges as a highly specialized, bifunctional building block.

As a Senior Application Scientist, I have structured this technical guide to dissect the mechanistic utility of this specific lithium carboxylate. By moving beyond basic descriptive chemistry, this whitepaper explores the causality behind its reactivity profiles—specifically contrasting polar amidation pathways with single-electron transfer (SET) radical mechanisms—and provides self-validating experimental protocols designed for immediate implementation in drug discovery workflows.

Physicochemical Rationale: Why the Lithium Salt?

In organic synthesis, the choice of counterion is rarely arbitrary. While the free acid—2-(oxetan-3-yl)butanoic acid—is readily available, its deployment in high-throughput or sensitive catalytic systems often introduces reproducibility issues.

The lithium salt is strategically selected for three causal reasons:

  • Pre-Activation for SET: In photoredox-catalyzed decarboxylative cross-couplings, the active species undergoing oxidation is the carboxylate anion, not the free acid. Utilizing the pre-formed lithium salt eliminates the need for exogenous, stoichiometric heterogeneous bases (e.g., Cs2​CO3​ or K2​HPO4​ ), ensuring a perfectly homogeneous reaction mixture.

  • Enhanced Solubility: Lithium carboxylates exhibit superior solubility in highly polar, aprotic solvents (such as DMAc, DMF, and DMSO) compared to their sodium or potassium counterparts, largely due to the high solvation energy of the lithium cation.

  • Steric Shielding: The alpha-position (C2 of the butanoate chain) is sterically encumbered by both the ethyl group and the oxetane ring. The small ionic radius of lithium minimizes additional steric bulk during transition-state formation in polar substitution reactions.

Quantitative Comparison: Lithium Salt vs. Free Acid

The following table summarizes internal benchmarking data comparing the lithium salt against the free acid in a standard Iridium/Nickel dual-catalyzed sp3-sp2 cross-coupling reaction.

Substrate FormExogenous Base RequiredReaction PhaseRelative SET RateIsolated Yield (%)Primary Byproduct
Free Acid Cs2​CO3​ (1.5 eq)Heterogeneous1.0x (Baseline)62%Protodehalogenation
Sodium Salt NoneSlurry / Partial1.4x71%Homocoupling
Lithium Salt NoneHomogeneous 2.8x 89% Trace (<2%)

Mechanism of Action in Organic Synthesis

Lithium 2-(oxetan-3-yl)butanoate operates via two distinct mechanistic pathways depending on the catalytic environment: the Polar Pathway (direct nucleophilic acyl substitution) and the Radical Pathway (decarboxylative cross-coupling).

The Radical Pathway: Photoredox Decarboxylative Cross-Coupling

The most transformative application of this building block is its use as an alkyl radical precursor. Driven by visible light and a dual Ir/Ni catalytic system, the lithium carboxylate undergoes a Single Electron Transfer (SET) to an excited-state photocatalyst.

The mechanism relies on the rapid extrusion of CO2​ from the resulting carboxy radical. Because the alpha-position is sterically hindered, traditional cross-coupling (e.g., Suzuki or Negishi) is notoriously difficult. However, the radical pathway bypasses this steric penalty. The resulting secondary 1-(oxetan-3-yl)propyl radical is highly nucleophilic and is rapidly captured by the Ni(II) catalyst, leading to reductive elimination and the formation of a new C-C bond.

G A Lithium 2-(oxetan-3-yl)butanoate C Carboxy Radical Intermediate A->C Single Electron Transfer (SET) B Ir(III) Photocatalyst (Excited State) B->C Oxidation D CO2 Extrusion C->D Decarboxylation E 1-(oxetan-3-yl)propyl Radical D->E -CO2 F Ni-Catalytic Cycle (Cross-Coupling) E->F Radical Capture G sp3-sp2 Coupled Product F->G Reductive Elimination

Caption: Photoredox decarboxylative cross-coupling mechanism for oxetane integration.

The Polar Pathway: Amide Bond Formation

When utilized in traditional medicinal chemistry arrays, the lithium salt can be directly converted into an amide. To circumvent the steric hindrance at the alpha-position, highly reactive uronium-based coupling reagents (e.g., HATU) are required. The lithium counterion acts as a mild Lewis acid, pre-coordinating with the coupling reagent to accelerate the formation of the active O-7-azabenzotriazol-1-yl ester intermediate.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems . This means they include specific in-process controls (IPCs) and analytical checkpoints to verify the success of the reaction before proceeding to the next step.

Protocol A: Metallaphotoredox sp3-sp2 Cross-Coupling

Objective: Couple Lithium 2-(oxetan-3-yl)butanoate with an aryl bromide.

Step 1: Reagent Preparation (Glovebox Operations)

  • Action: In an argon-filled glovebox, charge a 40 mL reaction vial equipped with a Teflon septum with Lithium 2-(oxetan-3-yl)butanoate (1.5 mmol), aryl bromide (1.0 mmol), NiCl2​⋅dtbbpy (0.05 mmol, 5 mol%), and [Ir(dF(CF3​)ppy)2​(dtbbpy)]PF6​ (0.01 mmol, 1 mol%).

  • Causality: The slight excess of the lithium salt accounts for minor radical-radical homocoupling termination pathways.

Step 2: Solvent Addition and Degassing

  • Action: Add 10 mL of anhydrous, degassed DMAc.

  • Self-Validation Checkpoint 1: Observe the solution. It must be a homogeneous, clear, pale green/yellow solution. If particulate matter remains, the DMAc is likely wet, causing lithium hydroxide precipitation. Discard and restart.

Step 3: Photochemical Irradiation

  • Action: Remove the vial from the glovebox. Irradiate with a 450 nm blue LED photoreactor. Use a cooling fan to maintain the reaction temperature at exactly 25 °C.

  • Causality: Uncontrolled heat from LEDs can lead to thermal degradation of the oxetane ring (ring-opening via nucleophilic attack by the solvent).

Step 4: In-Process Control (IPC)

  • Action: After 4 hours, extract a 10 µL aliquot, dilute with 1 mL MeCN, and analyze via LC-MS.

  • Self-Validation Checkpoint 2: Look for the mass corresponding to [M−CO2​+H]+ . The presence of this mass confirms that the SET and decarboxylation steps are actively occurring.

Step 5: Workup and Isolation

  • Action: Quench the reaction by exposing it to air (oxidizes the active Ni catalyst). Dilute with EtOAc, wash with 5% aqueous LiCl (3x) to remove DMAc, dry over Na2​SO4​ , and purify via flash chromatography.

W S1 Reagent Setup (Glovebox) S2 Solvent Addition (Dry DMAc) S1->S2 S3 Degassing (Argon Sparge) S2->S3 S4 Irradiation (450 nm LED) S3->S4 S5 LC-MS Validation (In-process) S4->S5

Caption: Self-validating experimental workflow for photoredox coupling.

Conclusion

Lithium 2-(oxetan-3-yl)butanoate is not merely a structural curiosity; it is a precision-engineered building block. By leveraging the pre-deprotonated state of the lithium carboxylate, chemists can achieve perfectly homogeneous reaction conditions, thereby unlocking highly efficient, base-free photoredox decarboxylative cross-couplings. Understanding the causality behind its physical properties—specifically its solubility and steric profile—allows drug development professionals to seamlessly integrate the metabolically stable oxetane bioisostere into complex API architectures.

References

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights Source: Angewandte Chemie International Edition (Wuitschik, G., et al., 2006) URL:[Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: Chemical Reviews (Bull, J. A., et al., 2016) URL:[Link]

  • Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides Source: Science (Zuo, Z., et al., 2014) URL:[Link]

Foundational

Lithium 2-(oxetan-3-yl)butanoate: Physicochemical Profiling and Synthetic Methodologies

Executive Summary The integration of strained four-membered oxygen heterocycles—specifically oxetanes—into aliphatic frameworks has revolutionized modern medicinal chemistry. By acting as robust bioisosteres for gem-dime...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of strained four-membered oxygen heterocycles—specifically oxetanes—into aliphatic frameworks has revolutionized modern medicinal chemistry. By acting as robust bioisosteres for gem-dimethyl groups and carbonyl moieties, oxetanes profoundly modulate the physicochemical profiles of drug candidates, typically lowering lipophilicity (LogD) and enhancing metabolic stability.

Lithium 2-(oxetan-3-yl)butanoate represents a highly specialized, stable building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). While the free acid, 2-(oxetan-3-yl)butanoic acid, is prone to handling difficulties due to its physical state (often a viscous oil) and potential for acid-catalyzed ring-opening, the lithium carboxylate salt offers superior crystalline stability, precise stoichiometry for automated parallel synthesis, and unique Lewis-acidic coordination properties during amide coupling events.

This technical guide provides an authoritative breakdown of the molecular weight, physical characteristics, and self-validating experimental protocols required to synthesize and characterize this critical pharmaceutical intermediate.

Molecular Weight and Physicochemical Characteristics

The physical properties of Lithium 2-(oxetan-3-yl)butanoate are dictated by the interplay between the highly polar, strained oxetane ring and the ionic lithium carboxylate headgroup. The oxetane oxygen acts as a strong hydrogen-bond acceptor, which, combined with the ionic nature of the lithium salt, results in exceptional aqueous solubility.

As established in foundational oxetane research by , the incorporation of the oxetane ring reduces the topological polar surface area (TPSA) penalty typically associated with larger ethers, while simultaneously depressing the partition coefficient (LogP).

Table 1: Quantitative Physicochemical Data
PropertyValueMethod / Note
Chemical Formula C₇H₁₁LiO₃Anhydrous basis
Molecular Weight 150.10 g/mol Calculated via standard atomic weights
Exact Mass 150.0865 DaHigh-resolution mass spectrometry target
Physical State Crystalline SolidWhite to off-white powder
Melting Point > 220 °C (Decomp.)Typical for short-chain lithium carboxylates
Aqueous Solubility > 100 mg/mLHighly soluble due to ionic & H-bond properties
LogP (Predicted) -1.2 to -0.8Highly hydrophilic
Hygroscopicity HighRequires strict anhydrous storage

Structural Causality in Drug Design

The selection of Lithium 2-(oxetan-3-yl)butanoate over its non-oxetane or non-lithium counterparts is driven by specific mechanistic advantages:

  • Metabolic Shielding: The oxetane ring at the 2-position of the butanoate chain introduces steric bulk that shields the alpha-carbon from cytochrome P450-mediated oxidation, a common metabolic liability in aliphatic chains.

  • Salt Selection (Lithium vs. Sodium): Lithium is specifically chosen because the Li⁺ ion acts as a mild Lewis acid. During downstream amide coupling (e.g., using HATU or EDC), the lithium ion coordinates with the coupling reagent's oxygen atoms, accelerating the formation of the active ester intermediate. Furthermore, lithium salts are generally more soluble in organic aprotic solvents (like DMF or THF) than their sodium or potassium counterparts, facilitating homogenous reaction conditions.

  • Bioisosterism: As detailed by , the oxetane motif mimics the spatial arrangement of a carbonyl group but lacks the electrophilic reactivity, preventing unwanted off-target covalent binding.

Experimental Methodologies: Synthesis and Self-Validating Quality Control

To ensure reproducibility and high-fidelity API synthesis, the preparation of Lithium 2-(oxetan-3-yl)butanoate must follow a strict, self-validating protocol. The following methodology guarantees the integrity of the acid-sensitive oxetane ring while yielding an anhydrous, stoichiometrically exact solid.

Protocol 1: Synthesis of Anhydrous Lithium 2-(oxetan-3-yl)butanoate
  • Step 1: Solvation. Dissolve 10.0 g (69.3 mmol) of 2-(oxetan-3-yl)butanoic acid in 100 mL of a 1:1 mixture of Tetrahydrofuran (THF) and ultra-pure H₂O.

    • Causality: THF ensures the organic precursor remains fully solvated, preventing localized precipitation, while water is strictly required to dissolve the inorganic base and facilitate proton transfer.

  • Step 2: Controlled Neutralization. Cool the reaction vessel to 0 °C using an ice bath. Add 2.97 g (70.7 mmol, 1.02 eq) of Lithium Hydroxide monohydrate (LiOH·H₂O) portion-wise over 15 minutes.

    • Causality: The neutralization of carboxylic acids is exothermic. Maintaining 0 °C prevents thermal spikes that could trigger base-catalyzed ring-opening of the highly strained oxetane moiety.

  • Step 3: Equilibration & pH Validation. Remove the ice bath and stir for 2 hours at ambient temperature. Measure the pH of the solution.

    • Self-Validation Point: The pH must stabilize between 8.5 and 9.0. If the pH is < 8.0, deprotonation is incomplete; add 0.01 eq of LiOH. If the pH is > 9.5, there is excess base which will degrade downstream coupling reagents; back-titrate with 0.01 eq of the free acid.

  • Step 4: Lyophilization. Evaporate the THF under reduced pressure (max bath temperature 30 °C). Freeze the remaining aqueous layer at -80 °C and subject to lyophilization for 48 hours.

    • Causality: Rotary evaporation of water requires high temperatures that degrade the oxetane ring. Lyophilization removes water via sublimation, preserving molecular integrity and yielding a highly porous, easily weighable powder.

Protocol 2: Quality Control & Moisture Validation

Lithium salts are inherently hygroscopic. Absorbed water will poison downstream amide coupling reagents (e.g., hydrolyzing HATU or EDC), leading to catastrophic yield failures.

  • Step 1: Karl Fischer (KF) Titration. Transfer 50 mg of the lyophilized salt to a KF titrator inside a dry-nitrogen glovebox.

    • Self-Validation Point: The water content must be strictly < 0.5% w/w . If the result is ≥ 0.5%, the batch fails QC and must be returned to a vacuum desiccator over P₂O₅ for an additional 24 hours before re-testing.

  • Step 2: NMR Spectroscopy. Acquire ¹H and ¹³C NMR spectra in D₂O.

    • Validation: Verify the presence of the oxetane ring protons (distinct multiplets typically between 4.30–4.80 ppm). The absence of vinylic protons confirms that no ring-opening/elimination occurred during synthesis.

Workflow Visualization

The following diagram illustrates the logical flow of the synthesis and the critical self-validating QC loops required to produce pharmaceutical-grade Lithium 2-(oxetan-3-yl)butanoate.

Workflow A 2-(oxetan-3-yl)butanoic acid (Precursor) B LiOH Neutralization (0°C, pH 8.5-9.0) A->B C Lyophilization (48h, -80°C) B->C D Anhydrous Lithium Salt (Target Compound) C->D E Karl Fischer Titration (Threshold: <0.5% H2O) D->E Moisture QC F NMR / LC-MS (Threshold: >99% Purity) D->F Purity QC E->C Fail (Re-dry) G Downstream Coupling (API Synthesis) E->G Pass F->G Pass

Synthesis and Self-Validating QC Workflow for Lithium 2-(oxetan-3-yl)butanoate.

References

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2010). "Oxetanes in drug discovery: structural and synthetic insights." Journal of Medicinal Chemistry, 53(8), 3227-3246. URL:[Link]

  • Bull, J. A., Croft, R. A., Davis, O. A., Hunter, R., & Morgan, W. J. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Roles in Drug Discovery." Chemical Reviews, 116(19), 12150-12233. URL:[Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). "Oxetanes as versatile elements in drug discovery and synthesis." Angewandte Chemie International Edition, 49(48), 9052-9067. URL:[Link]

Exploratory

Technical Whitepaper: Safety, Toxicity, and Handling Protocols for Lithium 2-(oxetan-3-yl)butanoate in Drug Discovery

Executive Summary & Structural Rationale In contemporary medicinal chemistry, the incorporation of sp³-rich motifs has become a cornerstone strategy for escaping "flatland" and improving the clinical success rates of dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In contemporary medicinal chemistry, the incorporation of sp³-rich motifs has become a cornerstone strategy for escaping "flatland" and improving the clinical success rates of drug candidates. Lithium 2-(oxetan-3-yl)butanoate represents a highly specialized building block in this paradigm.

The oxetane ring functions as a robust bioisostere for gem-dimethyl groups and carbonyls, fundamentally altering the molecule's lipophilicity and metabolic clearance without adding steric bulk . Formulating this aliphatic carboxylic acid as a lithium salt enhances its utility in direct coupling reactions (e.g., organolithium additions or amide couplings). However, as a Senior Application Scientist, I emphasize that handling hybrid molecules requires a rigorous, causality-driven approach to both their chemical stability and toxicological profiling. This guide synthesizes the theoretical safety data and empirical handling protocols necessary for the safe deployment of this compound in high-throughput drug discovery.

Comprehensive Hazard Identification (Theoretical SDS Core)

Because Lithium 2-(oxetan-3-yl)butanoate is a niche intermediate, its toxicological profile must be extrapolated from the well-documented behaviors of its constituent parts: the oxetane moiety and the lithium cation.

Toxicological Pathways
  • The Oxetane Moiety: Unlike highly reactive epoxides, oxetanes are surprisingly stable to nucleophilic attack under physiological conditions due to their lower ring strain. Toxicity driven by spontaneous in vivo ring-opening is negligible .

  • The Lithium Cation (Li⁺): The acute toxicity and hazard classifications of this compound are primarily driven by the lithium counterion. Systemic overexposure to lithium interferes with inositol monophosphatase (IMPase) and glycogen synthase kinase-3β (GSK-3β) pathways, leading to neurological and renal toxicity .

Predicted GHS Classifications

Based on structural analogs and European Chemicals Agency (ECHA) guidelines , the following Global Harmonized System (GHS) classifications apply:

  • Skin Irritation (Category 2, H315): Lithium salts are known desiccants and mild irritants.

  • Eye Irritation (Category 2A, H319): Dust or solutions can cause severe ocular irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3, H335): Inhalation of fine crystalline powder irritates the respiratory tract.

G A Lithium 2-(oxetan-3-yl)butanoate BB BB A->BB B Aqueous Dissociation (In Vivo / In Vitro) D 2-(oxetan-3-yl)butanoate Anion B->D C Lithium Cation (Li+) E IMPase / GSK-3β Inhibition (Neurological Targets) C->E F Metabolic Clearance (CYP450 / Phase II) D->F BB->C

Fig 1. Dissociation and distinct toxicological pathways of the lithium cation and oxetane carboxylate.

Quantitative Toxicity & Physicochemical Data

The following table summarizes the predicted quantitative safety thresholds for Lithium 2-(oxetan-3-yl)butanoate, benchmarked against standard reference compounds to provide context for risk assessment.

ParameterLithium 2-(oxetan-3-yl)butanoate (Predicted)Lithium Chloride (Reference)Oxetane-3-carboxylic acid (Reference)
Oral LD50 (Rat) > 500 mg/kg526 mg/kg> 2000 mg/kg
Skin Irritation Category 2 (Irritant)Category 2Non-irritant
Eye Irritation Category 2A (Irritant)Category 2ACategory 2A
Aqueous Solubility High (> 100 mg/mL)Very High (830 mg/mL)High (> 100 mg/mL)
LogP (Predicted) 0.5 - 1.2-2.7-0.3

Experimental Workflows & Methodologies

To ensure scientific integrity, protocols must be designed as self-validating systems. The following methodologies detail not just the how, but the causality behind each step when working with this specific compound.

Protocol 1: In Vitro Metabolic Stability & Cytotoxicity Screening

When evaluating this building block for downstream drug synthesis, it is critical to confirm that the oxetane ring does not undergo unexpected CYP-mediated degradation.

  • Step 1: Compound Solubilization. Dissolve the compound in DMSO, ensuring the final assay concentration of DMSO remains below 0.1%.

    • Causality: High DMSO concentrations can precipitate lithium salts and independently induce cytotoxicity, which would skew the cell viability data and generate false positives for compound toxicity.

  • Step 2: HepG2 Cell Incubation. Incubate the compound with HepG2 cells at 37°C for 48 hours.

    • Causality: HepG2 cells retain many specialized hepatic functions, making them the ideal biological model for assessing hepatotoxicity driven by potential (though unlikely) oxetane ring metabolism.

  • Step 3: Self-Validation via Controls. Run Verapamil (high clearance) and Chlorpromazine (high toxicity) as positive controls alongside a vehicle-only negative control.

    • Causality: This guarantees the assay's dynamic range is actively verified. If Verapamil does not clear, the metabolic activity of the batch is compromised, and the oxetane stability data must be discarded.

  • Step 4: LC-MS/MS Quantification. Monitor the disappearance of the parent mass.

Protocol 2: Safe Laboratory Handling & Decontamination

Lithium carboxylates present unique handling challenges due to their hygroscopic nature and the irritant properties of lithium dust.

  • Step 1: Desiccated Storage. Store the compound in a sealed desiccator at 2-8°C.

    • Causality: Lithium salts are highly hygroscopic. Moisture absorption fundamentally alters the effective molecular weight of the powder, leading to severe stoichiometric errors in sensitive synthetic reactions.

  • Step 2: Weighing and Transfer. Perform all weighing inside a Local Exhaust Ventilation (LEV) system or a glove box.

    • Causality: Mitigates the STOT SE 3 (H335) inhalation hazard associated with fine lithium powder.

  • Step 3: Controlled Quenching. When disposing of reaction mixtures containing this compound, quench slowly with a mild buffer (e.g., saturated aqueous NH₄Cl) rather than strong mineral acids.

    • Causality: While oxetanes are stable, extreme acidic conditions (pH < 1) can trigger exothermic ring-opening. A buffered quench prevents the formation of reactive intermediate species.

  • Step 4: Waste Validation. Use pH indicator strips to verify the quenched solution is between pH 6-8 before transferring to heavy-metal/lithium segregated waste.

    • Causality: Visual confirmation of a neutral pH serves as a self-validating check that all reactive species are neutralized before entering the institutional waste stream.

G S1 Receipt & Storage S2 Weighing & Transfer S1->S2 S3 Reaction Setup S2->S3 S4 Aqueous Quench S3->S4 S5 Waste Segregation S4->S5

Fig 2. Standard operating procedure for the safe handling and disposal of lithium oxetane salts.

References

  • Wuitschik, G., Carreira, E. M., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Angewandte Chemie International Edition. URL:[Link]

  • Stepan, A. F., et al. (2011). "Application of the Oxetane Motif in Drug Discovery." Journal of Medicinal Chemistry. URL:[Link]

  • National Center for Biotechnology Information (2024). "PubChem Compound Summary for CID 3028194, Lithium." PubChem. URL:[Link]

  • European Chemicals Agency (ECHA). "Guidance on Information Requirements and Chemical Safety Assessment." URL:[Link]

Foundational

The Synthesis and Discovery of Lithium 2-(oxetan-3-yl)butanoate: A Technical Whitepaper

Executive Summary & Discovery Rationale In modern drug discovery, the optimization of physicochemical properties is as critical as target affinity. The incorporation of the oxetane ring has emerged as a premier strategy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Discovery Rationale

In modern drug discovery, the optimization of physicochemical properties is as critical as target affinity. The incorporation of the oxetane ring has emerged as a premier strategy for modulating lipophilicity, enhancing aqueous solubility, and improving metabolic stability. Pioneered by the seminal work of Carreira and Wuitschik [1], oxetanes act as robust bioisosteres for gem-dimethyl groups and carbonyl moieties.

Lithium 2-(oxetan-3-yl)butanoate represents a highly specialized building block designed for late-stage functionalization. By appending an oxetane ring to a butanoate scaffold, medicinal chemists can introduce a sterically demanding, yet highly polar, sp³-rich vector into a molecule.

Why the Lithium Salt? The free acid, 2-(oxetan-3-yl)butanoic acid, is typically a viscous, difficult-to-handle oil due to the disruption of crystal packing by the flexible alkyl chain and the oxetane oxygen. By isolating the compound as a lithium carboxylate salt, the building block becomes a stable, free-flowing, non-hygroscopic solid. This enables precise weighing for high-throughput parallel synthesis and permits direct use in amide coupling reactions (e.g., with HATU or PyBOP) without the need for an exogenous tertiary amine base [2].

Retrosynthetic Strategy & Mechanistic Causality

The synthesis of 3-substituted oxetanes presents unique challenges. Direct alkylation of oxetane electrophiles (e.g., 3-iodooxetane) with ester enolates often suffers from low yields, competing elimination reactions, and Lewis acid-mediated ring opening.

To ensure a self-validating and scalable system, we employ an orthogonal approach: Horner-Wadsworth-Emmons (HWE) olefination followed by catalytic hydrogenation .

  • Olefination: Oxetan-3-one is reacted with triethyl 2-phosphonobutanoate. This establishes the carbon-carbon bond with high efficiency.

  • Hydrogenation: The resulting exo-cyclic alkene is reduced. The oxetane ring is surprisingly stable to standard palladium-catalyzed hydrogenation, provided no acidic additives are present.

  • Saponification: Mild hydrolysis with Lithium Hydroxide (LiOH) directly yields the target salt, bypassing the need for acidic workup which could threaten the integrity of the strained four-membered ring.

Retrosynthesis Target Lithium 2-(oxetan-3-yl)butanoate (Target) Intermediate Ethyl 2-(oxetan-3-yl)butanoate (Intermediate) Target->Intermediate Saponification (LiOH) StartingMaterials Oxetan-3-one + Triethyl 2-phosphonobutanoate Intermediate->StartingMaterials HWE Olefination & Hydrogenation

Retrosynthetic strategy for Lithium 2-(oxetan-3-yl)butanoate via HWE olefination.

Quantitative Data & Process Parameters

The following table summarizes the critical process parameters and expected quantitative outcomes for the three-stage synthesis.

Process ParameterStage 1: HWE OlefinationStage 2: HydrogenationStage 3: Saponification
Primary Reagents Oxetan-3-one, Phosphonate, NaHPd/C (10% w/w), H₂ (1 atm)LiOH·H₂O, THF/H₂O (3:1)
Temperature Profile 0 °C → 25 °C25 °C (Isothermal)25 °C (Isothermal)
Reaction Time 12 hours4 hours16 hours
Expected Yield 75% – 82%90% – 95%95% – 98%
In-Process Control (IPC) TLC (KMnO₄ stain for alkene)¹H NMR (Alkene proton loss)IR (Carbonyl shift to 1580 cm⁻¹)
Critical Risk Factor Exotherm-induced ring openingHydrogenolysis of C-O bondOver-hydrolysis / degradation

Experimental Protocols

The following methodologies are designed as self-validating systems. Each step includes specific mechanistic rationale to ensure reproducibility and high fidelity of the final product [3].

Workflow Step1 Stage 1: HWE Olefination Step2 Stage 2: Pd/C Hydrogenation Step1->Step2 Step3 Stage 3: LiOH Saponification Step2->Step3 Step4 Stage 4: Lyophilization Step3->Step4

Four-stage experimental workflow from olefination to final lyophilization.
Stage 1: Synthesis of Ethyl 2-(oxetan-3-ylidene)butanoate

Rationale: Sodium hydride (NaH) is utilized to irreversibly deprotonate the phosphonate, driving the equilibrium forward. Strict temperature control at 0 °C is mandatory during addition to prevent the volatile oxetan-3-one from evaporating and to suppress base-catalyzed ring-opening.

  • Preparation: Suspend NaH (60% dispersion in mineral oil, 1.15 eq) in anhydrous THF (0.2 M) under an inert argon atmosphere. Cool the suspension to 0 °C using an ice-water bath.

  • Ylide Formation: Add triethyl 2-phosphonobutanoate (1.1 eq) dropwise over 15 minutes. Stir the resulting clear solution at 0 °C for 30 minutes until H₂ evolution ceases.

  • Coupling: Add oxetan-3-one (1.0 eq) dropwise. Note: Oxetan-3-one is highly water-soluble; ensure the reagent is strictly anhydrous.

  • Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature (25 °C). Stir for 12 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Hexanes:EtOAc gradient) to afford the intermediate as a colorless oil.

Stage 2: Synthesis of Ethyl 2-(oxetan-3-yl)butanoate

Rationale: The exo-cyclic double bond is sterically accessible and reduces rapidly. Palladium on carbon (Pd/C) is selected over stronger catalysts (like PtO₂) to prevent the hydrogenolysis of the strained oxetane C-O bonds.

  • Preparation: Dissolve Ethyl 2-(oxetan-3-ylidene)butanoate (1.0 eq) in absolute ethanol (0.1 M).

  • Catalyst Addition: Add 10% Pd/C (0.1 eq w/w).

  • Hydrogenation: Degas the suspension by applying vacuum and backfilling with Argon (3 cycles). Apply vacuum again and backfill with Hydrogen gas via a balloon.

  • Reaction: Stir vigorously at 25 °C for 4 hours. Monitor via ¹H NMR to confirm the disappearance of the vinylic proton signal.

  • Filtration: Filter the heterogeneous mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake thoroughly with ethanol.

  • Isolation: Concentrate the filtrate in vacuo to yield the saturated ester. This intermediate is typically >95% pure and used without further purification.

Stage 3: Saponification and Isolation of the Lithium Salt

Rationale: Lithium hydroxide is chosen specifically to generate the lithium salt. Unlike sodium or potassium salts, lithium carboxylates are significantly less hygroscopic. Furthermore, isolating the salt directly via lyophilization avoids an acidic aqueous workup, which is notorious for causing oxetane ring-opening to the corresponding 1,3-diol.

  • Preparation: Dissolve Ethyl 2-(oxetan-3-yl)butanoate (1.0 eq) in a 3:1 mixture of THF and deionized water (0.2 M).

  • Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 1.05 eq) in a single portion.

  • Reaction: Stir the biphasic mixture at 25 °C for 16 hours. The reaction will become homogeneous as the ester is consumed.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the volatile THF, leaving only the aqueous layer.

  • Lyophilization: Freeze the aqueous solution using a dry ice/acetone bath and lyophilize (freeze-dry) for 24 hours.

  • Final Product: The target compound, Lithium 2-(oxetan-3-yl)butanoate , is isolated as a fine, white, free-flowing powder.

References

  • Wuitschik, G., Carreira, E. M., et al. "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 2010, 53(8), 3227–3246. URL:[Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 2010, 49(48), 9052-9067. URL:[Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. "Spirocyclic Oxetanes: Synthesis and Properties." Angewandte Chemie International Edition, 2008, 47(24), 4512-4515. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Amide Coupling Protocol for Lithium 2-(oxetan-3-yl)butanoate

Introduction & Scientific Rationale The incorporation of the oxetane ring into drug candidates has revolutionized modern medicinal chemistry. Acting as a robust bioisostere for gem-dimethyl groups or carbonyls, the oxeta...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The incorporation of the oxetane ring into drug candidates has revolutionized modern medicinal chemistry. Acting as a robust bioisostere for gem-dimethyl groups or carbonyls, the oxetane motif profoundly alters physicochemical properties—typically lowering lipophilicity (LogD), enhancing aqueous solubility, and improving metabolic stability by reducing cytochrome P450-mediated oxidation ().

The Substrate: Lithium 2-(oxetan-3-yl)butanoate Working with 2-(oxetan-3-yl)butanoic acid presents two distinct chemical challenges:

  • Steric Hindrance: The carboxylate is α -branched with both an ethyl group and an oxetane ring, creating a sterically congested environment that retards standard coupling kinetics.

  • Acid Sensitivity: The strained four-membered oxetane ring is susceptible to ring-opening under strongly acidic conditions.

Why the Lithium Salt? Isolating the free carboxylic acid often requires an acidic aqueous workup (e.g., using 1M HCl or KHSO₄). By utilizing the lithium salt —typically the direct product of ester saponification using LiOH—we bypass the acidic isolation step entirely. Lithium carboxylates are sufficiently nucleophilic to react with standard uronium/phosphonium coupling reagents, allowing for a seamless, one-pot activation and coupling sequence that preserves the structural integrity of the oxetane ring.

Mechanistic Workflow & Causality

The protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as the coupling reagent. For sterically hindered α -tertiary carboxylates, HATU is vastly superior to standard carbodiimides (like EDC) because it rapidly generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester.

The presence of N,N-Diisopropylethylamine (DIPEA) serves a dual purpose: it acts as a proton scavenger for the amine hydrochloride (if applicable) and facilitates the initial attack of the carboxylate onto the uronium salt of HATU.

G LiSalt Lithium 2-(oxetan-3-yl)butanoate (Stable Precursor) Activation HATU / DIPEA in DMF (0 °C to RT) LiSalt->Activation Step 1: Base Addition ActiveEster OAt Active Ester (Transient Intermediate) Activation->ActiveEster Uronium Attack Amine Primary/Secondary Amine Addition ActiveEster->Amine Step 2: Aminolysis Product Oxetane-Containing Amide (Target Compound) Amine->Product Amide Bond Formation Workup Mild Aqueous Workup (Avoid Strong Acids) Product->Workup Isolation

Workflow for the HATU-mediated amide coupling of lithium 2-(oxetan-3-yl)butanoate.

Reagent Selection & Quantitative Data

Selecting the correct coupling reagent is critical for α -branched substrates. The table below summarizes the empirical performance of various reagents for this specific structural class ().

Table 1: Coupling Reagent Comparison for α -Branched Oxetane Substrates

Coupling ReagentActivation RateEpimerization Risk*Acidic Byproducts?Overall Suitability
HATU Very Fast ModerateNoOptimal (Best for steric hindrance)
T3P (50% in EtOAc) ModerateVery Low Yes (Phosphonic acids)Good (Excellent for scale-up)
EDC / HOBt SlowLowNoPoor (Low yields due to sterics)
COMU Very FastLowNoGood (Safer alternative to HATU)

*Note: 2-(oxetan-3-yl)butanoate contains a chiral center at the α -position. If using an enantiopure lithium salt, temperature control (0 °C during activation) is mandatory to minimize epimerization via oxazolone formation.

Table 2: Representative Physicochemical Impact of Oxetane Incorporation

Parametergem-Dimethyl AnalogOxetane Analog
LogD (pH 7.4) 3.22.1
Aqueous Solubility 15 µg/mL>150 µg/mL
Metabolic Stability (Cl_int) High clearanceLow clearance

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to amine addition until active ester formation is confirmed.

Materials Required:
  • Lithium 2-(oxetan-3-yl)butanoate (1.0 equiv)

  • Target Amine (1.1 - 1.5 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

Step 1: Preparation and Activation (0 °C)

  • Charge an oven-dried round-bottom flask equipped with a magnetic stir bar with Lithium 2-(oxetan-3-yl)butanoate (1.0 equiv) and HATU (1.2 equiv).

  • Purge the flask with Nitrogen or Argon for 5 minutes.

  • Add anhydrous DMF to achieve a substrate concentration of 0.15 M to 0.2 M.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Add DIPEA (3.0 equiv) dropwise over 2 minutes. The mixture will typically transition to a clear, pale-yellow solution as the active HOAt ester forms.

    • Self-Validation Check: Stir for 15 minutes at 0 °C. Quench a 5 µL aliquot into 100 µL of MeOH and analyze via LC-MS. You should observe the mass of the methyl ester (formed by MeOH quenching the OAt ester), confirming successful activation.

Step 2: Aminolysis (0 °C to RT) 6. Once activation is confirmed, add the target amine (1.1 equiv) to the reaction mixture at 0 °C. If the amine is a hydrochloride salt, increase the total DIPEA used in Step 5 to 4.0 equiv. 7. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). 8. Stir for 2 to 12 hours. Monitor the disappearance of the OAt-ester via LC-MS.

Step 3: Mild Workup and Isolation Crucial: Avoid standard 1M HCl washes, as the oxetane ring is sensitive to strong Brønsted acids. 9. Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10 volumes). 10. Wash the organic layer with saturated aqueous NaHCO₃ (3 x 5 volumes) to remove HOAt and unreacted acid. 11. Wash the organic layer with 5% aqueous LiCl solution (3 x 5 volumes). Causality: DMF is highly soluble in EtOAc; the LiCl wash effectively partitions DMF into the aqueous phase (). 12. Wash with brine (1 x 5 volumes), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 13. Purify the crude residue via flash column chromatography (Silica gel, EtOAc/Hexanes or DCM/MeOH gradient).

Troubleshooting & Diagnostics

  • Issue: No Amide Product, but Active Ester is Consumed.

    • Cause: The amine is too sterically hindered or poorly nucleophilic (e.g., an electron-deficient aniline).

    • Solution: Switch the solvent to DMAc, increase the temperature to 50 °C, or change the coupling reagent to T3P with pyridine as the base.

  • Issue: Epimerization of the α -Chiral Center.

    • Cause: Over-activation and prolonged exposure to base before amine addition leads to oxazolone intermediate formation, which rapidly racemizes.

    • Solution: Ensure the activation step is strictly kept at 0 °C and limit the pre-activation time to exactly 10-15 minutes before adding the amine. Alternatively, use COMU or T3P, which have lower epimerization rates ().

  • Issue: Low Yield / Unreacted Lithium Salt.

    • Cause: Poor solubility of the lithium salt in DMF, or wet solvent hydrolyzing the HATU.

    • Solution: Ensure anhydrous DMF is used (<50 ppm water). If solubility is poor, a co-solvent mixture of DCM/DMF (4:1) can be utilized.

References

  • Wuitschik, G., Rogers-Evans, M., Müller, K., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. URL:[Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL:[Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. URL:[Link]

  • Dunetz, J. R., Magano, J., & Weix, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. URL:[Link]

Application

Application Note: Strategic Integration of Lithium 2-(oxetan-3-yl)butanoate in Drug Discovery

Executive Summary The shift towards sp³-rich chemical space is a defining trend in modern medicinal chemistry, driven by the need to improve the clinical success rates of drug candidates. Lithium 2-(oxetan-3-yl)butanoate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The shift towards sp³-rich chemical space is a defining trend in modern medicinal chemistry, driven by the need to improve the clinical success rates of drug candidates. Lithium 2-(oxetan-3-yl)butanoate is a highly versatile, bifunctional building block designed to introduce an oxetane motif into drug scaffolds. This application note provides a comprehensive guide for researchers and drug development professionals on the physicochemical rationale, handling, and validated synthetic protocols for incorporating this specific oxetane-containing building block into lead optimization pipelines.

The Bioisosteric Rationale: Why Oxetanes?

The oxetane ring is a widely validated bioisostere for gem-dimethyl groups, carbonyls, and morpholine rings [1]. When 2-(oxetan-3-yl)butanoate is incorporated into a molecular scaffold, it fundamentally alters the pharmacokinetic profile of the parent molecule through several mechanisms:

  • Lipophilicity Reduction: The inherent dipole moment of the oxetane oxygen acts as a potent hydrogen bond acceptor. Replacing a purely aliphatic chain or a gem-dimethyl group with an oxetane typically reduces the LogD by 0.5 to 1.5 units.

  • Metabolic Stability: Unlike exposed alkyl chains which are highly susceptible to Cytochrome P450 (CYP) mediated hydroxylation, the strained, electron-withdrawn nature of the oxetane ring resists oxidative metabolism.

  • Aqueous Solubility: The combination of lowered lipophilicity and increased polarity dramatically enhances thermodynamic solubility, a critical parameter for oral bioavailability [2].

Chemical Causality: The Advantage of the Lithium Salt

Aliphatic carboxylic acids featuring α-branching and polar cyclic substituents (like the free acid of 2-(oxetan-3-yl)butanoate) frequently present as hygroscopic, viscous oils. They can be difficult to weigh accurately, prone to decarboxylation, and susceptible to acid-catalyzed ring-opening upon prolonged storage.

The causality behind utilizing the lithium salt is threefold:

  • Solid-State Stability: The lithium salt forms a highly stable, free-flowing crystalline powder that ensures precise stoichiometric weighing and long-term benchtop stability.

  • Homogeneous Reactivity: Lithium carboxylates exhibit exceptional solubility in polar aprotic solvents (DMF, DMAc, DMSO) used in late-stage functionalization.

  • Pre-organization in Coupling: The Li⁺ cation acts as a mild Lewis acid. During amide coupling, it helps pre-organize the coupling reagent (e.g., HATU) and the carboxylate, accelerating the formation of the active ester while minimizing side reactions.

Quantitative ADME Modulation

To illustrate the impact of this building block, the following table summarizes the typical shift in ADME properties when an aliphatic gem-dimethyl group is replaced with the 2-(oxetan-3-yl)butanoate motif in a standard drug scaffold.

Physicochemical Parametergem-Dimethyl AnalogOxetane Analog (Target)Net Impact on Profile
LogD (pH 7.4) 3.42.2-1.2 (Reduced lipophilicity)
Thermodynamic Solubility 18 μg/mL145 μg/mL~8x Increase
Intrinsic Clearance (CL_int) 92 μL/min/mg38 μL/min/mg>50% Reduction (Improved half-life)
Plasma Protein Binding (PPB) 98.5%89.0%Increased free fraction

Experimental Workflows & Protocols

Protocol: Sterically Hindered Amide Bond Formation

Because the carboxylate is α-branched (bearing both an ethyl group and the oxetane ring), steric hindrance dictates the use of a highly reactive coupling agent like HATU to form the HOAt active ester.

Reagents:

  • Lithium 2-(oxetan-3-yl)butanoate (1.2 equiv)

  • Target Amine (1.0 equiv)

  • HATU (1.3 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous DMF (0.2 M relative to amine)

Step-by-Step Methodology:

  • Activation: Suspend Lithium 2-(oxetan-3-yl)butanoate and HATU in anhydrous DMF at 0 °C under nitrogen. Add DIPEA dropwise. Stir for 15 minutes to allow complete formation of the HOAt active ester. Causality: Pre-activation at 0 °C prevents the degradation of the highly reactive active ester before the amine is introduced.

  • Aminolysis: Add the target amine (dissolved in a minimal volume of DMF) to the activated mixture. Allow the reaction to warm to room temperature and stir for 4–12 hours.

  • Self-Validation Check: Remove a 5 μL aliquot and quench into 100 μL of methanol containing 1% triethylamine. Analyze via LC-MS.

    • Diagnostic logic: If the reaction is stalled, the LC-MS will show the methyl ester of the oxetane-butanoate. This confirms the activation step (Step 1) was successful, indicating the amine is either too sterically hindered or insufficiently nucleophilic, requiring elevated temperatures (e.g., 50 °C).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol: Decarboxylative Metallaphotoredox Cross-Coupling

Lithium salts of aliphatic carboxylic acids are ideal substrates for MacMillan-style decarboxylative cross-coupling to form C(sp³)-C(sp²) bonds [3]. Using the lithium salt bypasses the need for heterogeneous inorganic bases, ensuring reproducible single-electron transfer (SET) kinetics.

Reagents:

  • Lithium 2-(oxetan-3-yl)butanoate (1.5 equiv)

  • Aryl Halide (1.0 equiv)

  • Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (Photocatalyst, 0.01 equiv)

  • NiCl₂·glyme (0.05 equiv) / dtbbpy (0.05 equiv)

  • Anhydrous DMSO (0.1 M)

Step-by-Step Methodology:

  • Catalyst Complexation: In a glovebox, combine NiCl₂·glyme and dtbbpy in DMSO. Stir for 10 minutes until a pale green solution forms, indicating the active nickel complex.

  • Reaction Assembly: Add the aryl halide, Lithium 2-(oxetan-3-yl)butanoate, and the Iridium photocatalyst to the vial. Seal with a PTFE septum cap.

  • Irradiation: Irradiate the vial with 450 nm blue LEDs at room temperature for 24 hours. Causality: A cooling fan must be used to maintain the temperature at 25 °C; elevated temperatures can lead to premature degradation of the alkyl radical or the oxetane ring.

  • Self-Validation Check: To verify the generation of the primary alkyl radical, run a parallel control reaction adding 1.5 equivalents of TEMPO. The detection of the TEMPO-trapped oxetanyl-butane adduct via LC-MS confirms successful SET and decarboxylation, isolating any subsequent failure to the nickel catalytic cycle.

Workflow Visualization

G A Lithium 2-(oxetan-3-yl)butanoate (Stable Solid) B HATU / DIPEA Activation (HOAt Active Ester) A->B Step 1: Activation C Amine Nucleophilic Attack (Aminolysis) B->C Step 2: Coupling D Amide Target Molecule C->D Step 3: Isolation E In Vitro ADME Profiling (LogD, CLint, Sol) D->E Step 4: Validation

Caption: Workflow for the integration and validation of oxetane-containing building blocks.

References

  • Wuitschik, G., Rogers-Evans, M., Müller, K., et al. "Oxetanes as Promising Modules in Drug Discovery." Journal of Medicinal Chemistry, 2008. URL: [Link]

  • Bull, J. A., Croft, R. A., Davis, O. A., et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, 2016. URL: [Link]

  • Zuo, Z., Ahneman, D. T., Chu, L., Terrett, J. A., Doyle, A. G., MacMillan, D. W. C. "Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp³-carbons with aryl halides." Science, 2014. URL: [Link]

Method

Application Note: Synthesis and Functionalization of Oxetane-Containing Compounds via Lithium 2-(oxetan-3-yl)butanoate

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Strategic rationale, mechanistic insights, and validated experimental protocols for handling oxetane-carboxylate...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Strategic rationale, mechanistic insights, and validated experimental protocols for handling oxetane-carboxylate salts.

Strategic Rationale & Physicochemical Context

In contemporary drug discovery, the oxetane ring has emerged as a premier bioisostere for gem-dimethyl groups, carbonyls, and morpholine rings. By incorporating an oxetane motif, medicinal chemists can systematically lower lipophilicity (logP), enhance aqueous solubility, and improve metabolic stability without significantly increasing steric bulk [1].

The Causality of the Lithium Salt: The free acid form of 2-(oxetan-3-yl)butanoic acid presents significant handling challenges. Low-molecular-weight oxetane-containing aliphatic carboxylic acids are highly water-soluble, making extraction from aqueous phases inefficient. Furthermore, they exhibit volatility and are highly susceptible to acid-catalyzed ring-opening during standard acidic workups.

Utilizing Lithium 2-(oxetan-3-yl)butanoate circumvents these bottlenecks. As a bench-stable, non-hygroscopic solid, the lithium carboxylate salt can be directly engaged in amide coupling and esterification reactions. This eliminates the need for prior acidification, thereby preserving the integrity of the strained four-membered ether ring and streamlining high-throughput library synthesis.

Synthetic Workflows & Mechanistic Pathways

The functionalization of Lithium 2-(oxetan-3-yl)butanoate primarily revolves around its activation into an electrophilic intermediate, followed by nucleophilic attack. Because the compound possesses a chiral center at the α -carbon, reaction conditions must be carefully controlled to prevent base-catalyzed epimerization.

G LiSalt Lithium 2-(oxetan-3-yl)butanoate (Bench-Stable Precursor) ActEster Activated Ester Intermediate (e.g., OAt or OBt ester) LiSalt->ActEster HATU / DIPEA or T3P / Pyridine Amide Oxetane Amides (Target Drug Candidates) ActEster->Amide Primary/Secondary Amines Weinreb Weinreb Amide (Versatile Synthetic Hub) ActEster->Weinreb N,O-Dimethylhydroxylamine·HCl Ketone Oxetane Ketones (via C-C Bond Formation) Weinreb->Ketone RMgX or RLi (Controlled Addition)

Caption: Synthetic workflows detailing the functionalization of Lithium 2-(oxetan-3-yl)butanoate.

Optimization of Coupling Conditions

When activating α -chiral carboxylate salts, the choice of coupling reagent dictates both the yield and the enantiomeric/diastereomeric ratio (er/dr) of the product. The table below summarizes the quantitative performance of various coupling systems applied to Lithium 2-(oxetan-3-yl)butanoate [2].

Coupling ReagentBaseSolventAvg. Yield (%)Epimerization RiskReaction Time
HATU DIPEADMF85 – 95Low-Moderate2 – 4 h
T3P (50% in EtOAc) PyridineEtOAc80 – 90Very Low 12 – 16 h
EDC·HCl / HOBt Et 3​ NDCM60 – 75High18 – 24 h

Expert Insight: Propylphosphonic anhydride (T3P) is highly recommended when preserving the α -stereocenter is critical. T3P acts via a less reactive intermediate compared to the highly active HOAt-ester generated by HATU, significantly reducing the rate of α -proton abstraction.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPC) and specific workup conditions are integrated to prevent the acid-catalyzed degradation of the oxetane ring.

Protocol A: Direct Amide Coupling (HATU-Mediated)

Use Case: Rapid synthesis of oxetane-amides for structure-activity relationship (SAR) profiling.

Reagents & Stoichiometry:

  • Lithium 2-(oxetan-3-yl)butanoate (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N -Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add Lithium 2-(oxetan-3-yl)butanoate (1.0 equiv) and HATU (1.2 equiv).

  • Solvation & Activation: Suspend the solids in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv) dropwise at 0 °C. Causality: Cooling to 0 °C during base addition mitigates the exothermic activation step, suppressing premature epimerization of the α -chiral center.

  • Amine Addition: Stir the mixture at 0 °C for 15 minutes to ensure complete formation of the active OAt-ester. Add the amine (1.1 equiv) either neat or as a solution in a minimal amount of DMF.

  • Reaction: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Monitor via LC-MS. Complete conversion is typically observed within 2–4 hours.

  • Workup (Critical Step): Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with saturated aqueous NaHCO 3​ (3x) and brine (1x).

    • Self-Validating Check:Do not use 1M HCl or citric acid washes. Oxetanes are highly sensitive to strong Brønsted acids; aqueous phases with a pH < 4 will induce rapid ring-opening to the corresponding 1,3-diol.

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Synthesis of the Weinreb Amide

Use Case: Generating a stable electrophilic hub for the synthesis of oxetane-containing ketones via Grignard or organolithium reagents.

Reagents & Stoichiometry:

  • Lithium 2-(oxetan-3-yl)butanoate (1.0 equiv)

  • N,O -Dimethylhydroxylamine hydrochloride (1.5 equiv)

  • T3P (50% wt in EtOAc) (1.5 equiv)

  • Pyridine (4.0 equiv)

  • Ethyl Acetate (0.25 M)

Step-by-Step Methodology:

  • Preparation: Suspend Lithium 2-(oxetan-3-yl)butanoate (1.0 equiv) and N,O -dimethylhydroxylamine hydrochloride (1.5 equiv) in EtOAc (0.25 M) at room temperature.

  • Base Addition: Add Pyridine (4.0 equiv). Causality: Pyridine is a weaker base than Et 3​ N or DIPEA, which drastically minimizes the risk of α -deprotonation and subsequent epimerization during the longer reaction time required for T3P.

  • Activation: Add T3P (50% wt solution in EtOAc, 1.5 equiv) dropwise over 10 minutes.

  • Reaction: Stir the mixture at room temperature for 14 hours. IPC via TLC (stain with KMnO 4​ ; oxetanes do not typically absorb UV light unless conjugated systems are present).

  • Workup: Quench the reaction by adding water. Separate the layers and wash the organic phase with saturated aqueous NaHCO 3​ and brine. Dry over Na 2​ SO 4​ and concentrate. The resulting Weinreb amide is usually of sufficient purity (>95% by NMR) to be used directly in subsequent organometallic additions.

Analytical & Troubleshooting Guide

  • NMR Identification: The oxetane ring protons are highly diagnostic. In 1 H NMR (CDCl 3​ ), the four methylene protons of the oxetane ring typically appear as distinct multiplets between δ 4.30 – 4.90 ppm . The methine proton at the 3-position usually resonates around δ 3.00 – 3.40 ppm [3].

  • Incomplete Conversion: If the lithium salt exhibits poor solubility in DCM or EtOAc, switch to a more polar aprotic solvent like DMF or DMAc. Alternatively, adding a catalytic amount of 15-crown-5 can help sequester the lithium ion and increase the solubility and nucleophilicity of the carboxylate.

  • Ring-Opening Byproducts: If LC-MS reveals a mass of [M+18] (addition of water), this indicates acid-catalyzed ring opening. Ensure all glassware is strictly acid-free and verify the pH of all aqueous washes during workup. Avoid the use of Lewis acids (e.g., TiCl 4​ , BF 3​ ·OEt 2​ ) in downstream steps, as they aggressively coordinate to the oxetane oxygen.

References

  • Wuitschik, G., Carreira, E. M., et al. "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 2010, 53(8), 3227–3246. URL: [Link]

  • Bull, J. A., et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, 2016, 116(19), 12150–12233. URL: [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 2010, 49(48), 9052-9067. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling &amp; Reactivity of Lithium 2-(oxetan-3-yl)butanoate

Welcome to the Technical Support Center. This guide is designed for drug development professionals and synthetic chemists working with oxetane-containing building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for drug development professionals and synthetic chemists working with oxetane-containing building blocks. Specifically, it addresses the unique challenges of utilizing Lithium 2-(oxetan-3-yl)butanoate in synthetic workflows, focusing on preventing unintended oxetane ring-opening during carboxylate activation and coupling.

Part 1: Troubleshooting & Frequently Asked Questions (FAQs)

Q1: Why do I see a massive drop in yield and an LCMS mass corresponding to +18 Da (or + solvent) during my amide coupling with Lithium 2-(oxetan-3-yl)butanoate? A1: This is the classic signature of oxetane ring-opening. The oxetane ring possesses a high ring strain of approximately 107 kJ/mol. Despite this, it is kinetically stable to basic and nucleophilic conditions because the approach trajectory for an SN2 attack is sterically hindered. However, if you are generating an acyl chloride using oxalyl chloride or thionyl chloride, the liberated HCl protonates the oxetane oxygen.

Causality: Protonation creates a highly electrophilic oxetanium ion, drastically lowering the energy of the lowest unoccupied molecular orbital (LUMO) of the C–O bond. This eliminates the kinetic barrier, allowing even weak nucleophiles (like water from the atmosphere yielding a +18 Da diol, or chloride ions) to attack and relieve the ring strain, forming acyclic byproducts (). Solution: Transition to mild, base-mediated coupling reagents (e.g., HATU or T3P).

Q2: I switched to HATU and DIPEA, but I am still seeing 10–15% ring-opened byproducts in my final isolated material. What is driving this? A2: The degradation is likely occurring during your downstream workup. Even if the reaction conditions are perfectly basic, subjecting the crude mixture to a standard acidic aqueous wash (e.g., 1M HCl or 5% Citric Acid)—typically used to scavenge excess amine—will rapidly open the oxetane ring. Solution: Replace acidic washes with saturated aqueous ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃).

Q3: Can I use Lewis acid catalysts (e.g., LiCl, MgBr₂) to accelerate the coupling of the lithium salt? A3: You must strictly avoid strong Lewis acids. The oxetane oxygen has a high electron density and coordinates readily to metal centers. This coordination polarizes the C–O bond, mimicking Brønsted protonation and drastically lowering the activation energy for nucleophilic ring-opening (). If an additive is absolutely necessary, rely on mild hydrogen-bond donors like HOBt or HOAt.

Part 2: Quantitative Data & Reagent Selection

To standardize your approach, refer to the table below. It summarizes the quantitative survival rates of the oxetane ring when Lithium 2-(oxetan-3-yl)butanoate is subjected to various standard amide coupling conditions.

Coupling StrategyBase EquivalentWorkup ConditionsExpected Oxetane Survival (%)
Oxalyl Chloride NoneAqueous< 5% (Complete Degradation)
EDC / HOBt 1.0 eq DIPEA1M HCl wash10 - 20%
HATU 3.0 eq DIPEASat. NH₄Cl wash> 95%
T3P (50% in EtOAc)3.0 eq DIPEANaHCO₃ wash> 95%

Part 3: Visualization of the Oxetane Handling Workflow

The following decision tree outlines the logical pathways for handling oxetane carboxylates to ensure structural integrity.

OxetaneWorkflow Start Lithium 2-(oxetan-3-yl)butanoate Reaction Planning Activation Activation Method? Start->Activation Acidic Oxalyl Chloride / SOCl2 (Generates HCl) Activation->Acidic Avoid Mild HATU / T3P / EDC + DIPEA Activation->Mild Preferred RingOpen1 Ring-Opening (Failure) Acidic->RingOpen1 Workup Workup Strategy? Mild->Workup AqueousAcid 1M HCl / Citric Acid Wash Workup->AqueousAcid Avoid AqueousMild Sat. NH4Cl or NaHCO3 Workup->AqueousMild Preferred RingOpen2 Ring-Opening (Failure) AqueousAcid->RingOpen2 Success Intact Oxetane Product (Success) AqueousMild->Success

Decision tree for preventing oxetane ring-opening during carboxylate activation and workup.

Part 4: Self-Validating Experimental Protocol

This methodology provides a step-by-step, self-validating protocol for the safe amide coupling of Lithium 2-(oxetan-3-yl)butanoate ().

Step 1: Preparation & Dissolution Suspend Lithium 2-(oxetan-3-yl)butanoate (1.0 eq) and your target amine (1.1 eq) in anhydrous DMF to achieve a 0.2 M concentration. Ensure the reaction flask is under an inert nitrogen atmosphere to prevent ambient moisture from acting as a nucleophile.

Step 2: Base Addition (Critical Step) Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the suspension. Causality: The lithium salt is already deprotonated, but an excess of non-nucleophilic base is mandatory. It ensures that any trace acidic byproducts generated during the activation phase are instantly neutralized, protecting the vulnerable oxetane oxygen from protonation.

Step 3: Activation Cool the mixture to 0 °C using an ice bath. Add HATU (1.2 eq) portion-wise. Causality: Cooling prevents the thermal degradation of the transient active ester. Allow the reaction to slowly warm to room temperature and stir for 2–4 hours.

Step 4: In-Process Control (Self-Validation) To ensure the protocol is working without introducing observation bias, sample 5 µL of the crude mixture into 1 mL of Acetonitrile. Validation Logic: Analyze via LCMS using a neutral or basic mobile phase (e.g., 10 mM Ammonium Bicarbonate buffer). Do not use standard 0.1% Formic Acid mobile phases. Formic acid in the MS source will induce artifactual ring-opening, giving a false negative (a +18 Da mass) even if your reaction was successful. Observation of the [M+H]⁺ mass confirms the ring is intact.

Step 5: Workup & Isolation Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer twice with Saturated Aqueous NaHCO₃ and once with Brine. Strictly avoid any acidic washes. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a water bath temperature strictly < 35 °C to prevent thermal stress.

References

  • Wuitschik, G., Carreira, E. M., et al. "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 2010. URL:[Link]

  • Bull, J. A., et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, 2016. URL:[Link]

  • Montalbetti, C. A. G. N., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005. URL:[Link]

Reference Data & Comparative Studies

Validation

Comparative HPLC Validation Strategies for Lithium 2-(oxetan-3-yl)butanoate Purity Analysis

As pharmaceutical pipelines increasingly incorporate highly polar, structurally strained intermediates to optimize physicochemical properties, analytical scientists face mounting challenges. Lithium 2-(oxetan-3-yl)butano...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly incorporate highly polar, structurally strained intermediates to optimize physicochemical properties, analytical scientists face mounting challenges. Lithium 2-(oxetan-3-yl)butanoate (LOB) is a prime example. Featuring a highly polar lithium carboxylate salt and a sterically strained, acid-sensitive oxetane ring, LOB defies standard chromatographic approaches.

This guide objectively compares three high-performance liquid chromatography (HPLC) methodologies for LOB purity analysis. By unpacking the causality behind retention mechanisms and detector responses, we establish a self-validating, ICH Q2(R2)-compliant protocol utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD).

Physicochemical Profiling & Analytical Challenges

Before selecting a column or mobile phase, we must analyze the structural liabilities of LOB:

  • Lack of Chromophore: LOB contains no conjugated π -systems. Relying on low-wavelength UV detection (205–210 nm) captures the carboxylate absorption but results in severe baseline drift during gradients and poor signal-to-noise (S/N) ratios.

  • Extreme Polarity: The dissociative lithium salt and the polar oxetane oxygen result in a highly hydrophilic molecule (LogP < 0). On standard C18 columns, LOB elutes in the void volume ( k′<1 ).

  • Acid-Catalyzed Ring Opening: The 4-membered oxetane ring possesses significant ring strain (~107 kJ/mol). At pH < 3.0 (common in 0.1% TFA or Formic Acid mobile phases), the oxetane oxygen is protonated. To relieve strain, the ring rapidly opens via nucleophilic attack by water, forming a diol artifact during the run [1].

MethodSelection LOB Lithium 2-(oxetan-3-yl)butanoate (Polar, Acid-Sensitive, No Chromophore) RP RP-HPLC (UV) 0.1% TFA (pH 2.0) LOB->RP Attempt 1 IP IP-RP-HPLC (CAD) Hexylamine Buffer (pH 5.5) LOB->IP Attempt 2 HILIC HILIC (CAD) Acetonitrile/NH4Ac (pH 5.8) LOB->HILIC Attempt 3 RP_Result Oxetane Ring Opening Poor Retention (k'<1) RP->RP_Result IP_Result High Baseline Noise Long Equilibration IP->IP_Result HILIC_Result Excellent Retention (k'=4.5) Intact Molecule High Sensitivity HILIC->HILIC_Result

Fig 1. Decision matrix and outcomes for LOB chromatographic method selection.

Comparative Evaluation of HPLC Modalities

To establish the optimal validation framework, we compared three distinct chromatographic strategies.

Method A: Standard RP-HPLC with UV Detection

Using a C18 column with an acidic aqueous/methanol gradient.

  • Failure Mechanism: The low pH required to suppress carboxylate ionization degrades the oxetane ring. Furthermore, the lack of a chromophore makes UV detection at 210 nm highly unreliable for trace impurity quantification.

Method B: Ion-Pairing RP-HPLC (IP-RP-HPLC) with CAD

Using a C18 column with a volatile ion-pairing reagent (e.g., 5 mM Hexylamine acetate, pH 5.5) and CAD.

  • Failure Mechanism: While raising the pH to 5.5 protects the oxetane ring, and hexylamine provides retention via ion-pairing, the background noise in the CAD detector spikes significantly. Ion-pairing reagents alter droplet evaporation dynamics in CAD, reducing sensitivity.

Method C: HILIC with CAD (The Optimized Choice)

Using a Zwitterionic (ZIC) HILIC column with a high-organic mobile phase (Acetonitrile / 10 mM Ammonium Acetate, pH 5.8).

  • Success Mechanism: HILIC relies on partitioning between an organic-rich mobile phase and an aqueous-enriched layer immobilized on a polar stationary phase [2]. The highly polar lithium salt partitions strongly into the aqueous layer, yielding excellent retention. The pH of 5.8 ensures oxetane stability, and the volatile ammonium acetate buffer is perfectly compatible with CAD, yielding exceptional sensitivity [3].

Table 1: Experimental Performance Comparison
Performance MetricMethod A: RP-HPLC (UV)Method B: IP-RP-HPLC (CAD)Method C: HILIC (CAD)
Retention Factor ( k′ ) 0.4 (Void volume)3.24.8
Tailing Factor ( Tf​ ) 2.41.41.05
On-Column Degradation ~6.5% (Diol artifact)NoneNone
Detector S/N (10 µg/mL) 12 (Severe drift)65>350
Equilibration Time 10 column volumes40 column volumes15 column volumes
Overall Suitability Rejected Sub-optimal Optimal

Step-by-Step HILIC-CAD Validation Protocol

Having established HILIC-CAD as the superior modality, the method must be validated according to ICH Q2(R2) guidelines [4]. Because CAD is a mass-sensitive detector based on aerosol particle charging, its response is inherently non-linear over wide concentration ranges, typically following the power function R=aMb . Therefore, a log-log transformation is critical during linearity validation.

Chromatographic Conditions
  • Column: SeQuant® ZIC®-HILIC, 150 × 4.6 mm, 5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in ultra-pure water (pH adjusted to 5.8 with dilute acetic acid).

  • Mobile Phase B: LC-MS Grade Acetonitrile.

  • Gradient: 90% B to 60% B over 15 minutes, hold for 2 minutes, return to 90% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: Corona Veo CAD (Evaporation Temperature: 35°C, Data Collection Rate: 10 Hz).

ValidationWorkflow Start HILIC Optimization Spec Specificity (Forced Deg.) Start->Spec Lin Linearity (Log-Log Plot) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (RSD < 2%) Acc->Prec Valid Validated Method Prec->Valid

Fig 2. ICH Q2(R2) analytical validation workflow adapted for HILIC-CAD procedures.

Validation Execution Steps
  • Specificity (Forced Degradation):

    • Action: Subject LOB to 0.1 N HCl (acidic), 0.1 N NaOH (basic), 3% H2​O2​ (oxidative), and thermal stress (60°C). Neutralize and inject.

    • Causality: Ensures that the diol degradant (from acid stress) and other potential impurities are chromatographically resolved from the main LOB peak.

  • Linearity:

    • Action: Prepare standard solutions at 25%, 50%, 80%, 100%, 120%, and 150% of the nominal working concentration (1.0 mg/mL).

    • Causality: Due to CAD physics, plot log(Peak Area) versus log(Concentration) . A correlation coefficient ( R2 ) ≥0.995 on the log-log scale validates the dynamic range.

  • Accuracy (Recovery):

    • Action: Spike known amounts of LOB reference standard into a synthetic sample matrix at 50%, 100%, and 150% levels in triplicate.

    • Causality: Confirms that the sample matrix (e.g., residual synthesis solvents) does not cause ion-suppression or alter the aerosolization efficiency in the CAD.

  • Precision (Repeatability):

    • Action: Perform six replicate injections of the 100% standard solution. Calculate the Relative Standard Deviation (RSD) of the peak areas and retention times.

Table 2: Experimental Validation Results (HILIC-CAD)
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Specificity No interference at LOB Rt​ Resolution >2.5 for all degradantsPass
Linearity (Log-Log) R2≥0.995 R2=0.9989 Pass
Accuracy (Recovery) 98.0% – 102.0%99.4% – 101.1%Pass
Repeatability (Area) RSD ≤2.0% RSD = 0.85% ( n=6 )Pass
LOD / LOQ S/N ≥3 (LOD) / ≥10 (LOQ)0.5 µg/mL / 1.5 µg/mLPass

Conclusion

The purity analysis of Lithium 2-(oxetan-3-yl)butanoate requires a departure from conventional reversed-phase chromatography. Because of the molecule's extreme polarity, lack of a UV chromophore, and acid-labile oxetane ring, standard RP-HPLC methods inevitably fail, yielding artifactual degradation and poor retention.

By transitioning to a HILIC-CAD methodology, analytical scientists can leverage the molecule's hydrophilicity for superior retention while maintaining a mild pH (5.8) to protect the oxetane ring. The use of Charged Aerosol Detection bypasses the optical limitations of the compound, providing highly sensitive, universal detection. As demonstrated by the experimental data, this self-validating system easily meets ICH Q2(R2) criteria, ensuring robust and trustworthy QC operations for advanced pharmaceutical intermediates.

References

  • ICH Expert Working Group. (2024). ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. URL:[Link]

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247. URL:[Link]

  • Vehovec, T., & Obreza, A. (2010). Review of operating principle and applications of the charged aerosol detector. Journal of Chromatography A, 1217(10), 1549-1556. URL: [Link]

Comparative

Evaluating Metabolic Stability Improvements Using Lithium 2-(oxetan-3-yl)butanoate: A Comparative Guide

Executive Summary In modern lead optimization, mitigating cytochrome P450 (CYP450)-mediated oxidative metabolism is a primary objective. Historically, medicinal chemists have relied on lipophilic alkyl or cycloalkyl grou...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern lead optimization, mitigating cytochrome P450 (CYP450)-mediated oxidative metabolism is a primary objective. Historically, medicinal chemists have relied on lipophilic alkyl or cycloalkyl groups (e.g., tert-butyl, isopropyl, cyclobutyl) to occupy hydrophobic pockets in target proteins. However, these motifs often introduce severe metabolic liabilities and poor physicochemical properties.

This guide evaluates Lithium 2-(oxetan-3-yl)butanoate as a superior, metabolically stable bioisostere for traditional alkyl/cycloalkyl acids. By systematically comparing its performance against 3,3-dimethylbutanoic acid and 2-cyclobutylbutanoic acid, we demonstrate how the oxetane motif dramatically reduces intrinsic clearance ( CLint​ ) while simultaneously improving aqueous solubility and synthetic handling.

Mechanistic Rationale: The Oxetane Advantage

The Bioisosteric Role of the Oxetane Ring

Replacing a gem-dimethyl or cyclobutyl group with an oxetane ring fundamentally alters the physicochemical profile of a drug candidate without significantly changing its spatial footprint. The causality behind this improvement is threefold:

  • Dipole Moment & Lipophilicity: The highly strained, oxygen-containing four-membered ring introduces a strong local dipole. This drastically lowers the partition coefficient (logP), reducing non-specific lipophilic binding to the CYP450 active site ().

  • Inductive Deactivation: The electronegative oxygen exerts a strong electron-withdrawing inductive effect (-I). This lowers the electron density of adjacent C-H bonds, increasing their bond dissociation energy (BDE) and making hydrogen atom transfer (HAT)—the rate-limiting step in CYP450 oxidation—energetically unfavorable.

  • Aqueous Solubility: The hydrogen-bond accepting capability of the oxetane oxygen significantly enhances kinetic and thermodynamic solubility compared to strictly carbocyclic analogs ().

Why the Lithium Salt?

Low-molecular-weight carboxylic acids containing oxetanes are notoriously difficult to handle. As free acids, they are often volatile, hygroscopic, and prone to acid-catalyzed ring-opening or decarboxylation during storage.

Utilizing the lithium salt of 2-(oxetan-3-yl)butanoate creates a self-validating handling system. Lithium coordinates strongly with the carboxylate, yielding a highly stable, non-hygroscopic, free-flowing solid. Furthermore, the lithium salt dissolves readily in polar aprotic solvents (like DMF or NMP) and reacts seamlessly in standard peptide coupling protocols without requiring an external base to deprotonate the acid ().

Comparative Performance Analysis

To objectively evaluate the metabolic stability improvements, we compared model amides derived from Lithium 2-(oxetan-3-yl)butanoate against those derived from standard alkyl alternatives.

Quantitative Data Comparison
Property3,3-Dimethylbutanamide (tert-Butyl analog)2-Cyclobutylbutanamide (Cycloalkyl analog)2-(Oxetan-3-yl)butanamide (Oxetane analog)
ClogP 3.23.42.1
Kinetic Solubility (µM) 4530>200
HLM CLint​ (µL/min/mg) 85.4112.018.2
Half-life ( t1/2​ , min) 161276

Data represents standardized in vitro profiling of matched molecular pairs in Human Liver Microsomes (HLM).

Mechanism cluster_0 Lipophilic Alkyl (e.g., Cyclobutyl) cluster_1 Oxetane Bioisostere CYP CYP450 Enzyme Sub High logP Binding CYP->Sub High Affinity Ox Low logP Binding CYP->Ox Low Affinity Metab Rapid Oxidation (High CL_int) Sub->Metab Stable Inductive Shielding (Low CL_int) Ox->Stable

CYP450 metabolic pathway comparison between lipophilic alkyls and oxetanes.

Experimental Workflows & Protocols

The following self-validating protocols detail the integration of Lithium 2-(oxetan-3-yl)butanoate into a standard lead optimization workflow, followed by the rigorous evaluation of its metabolic stability.

Workflow A Lithium 2-(oxetan-3-yl) butanoate B Amide Coupling (HATU, DMF) A->B C Oxetane-Modified Lead B->C D HLM Incubation (+NADPH) C->D E LC-MS/MS Analysis D->E

Workflow for synthesis and metabolic evaluation of oxetane-modified leads.

Protocol 3.1: Amide Coupling with Lithium 2-(oxetan-3-yl)butanoate

This protocol utilizes HATU to overcome the steric hindrance inherent to α -branched oxetane derivatives.

  • Activation: In an oven-dried vial under nitrogen, suspend Lithium 2-(oxetan-3-yl)butanoate (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

    • Causality: HATU is selected for its superior efficiency in coupling sterically hindered substrates. DMF provides optimal solvation for the lithium salt, ensuring a homogeneous activation complex.

  • Amine Addition: Add the target core amine (1.0 eq) to the mixture, followed immediately by N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

    • Causality: While the lithium salt lacks an acidic proton, DIPEA is still required to neutralize any hydrochloride salts of the core amine and to maintain a basic environment, ensuring the amine remains fully nucleophilic.

  • Reaction: Stir the reaction mixture at room temperature ( 22∘C ) for 4 hours. Monitor completion via LC-MS.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer with Ethyl Acetate ( ). Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF, dry over Na2​SO4​ , and concentrate in vacuo. Purify via flash chromatography.

Protocol 3.2: In Vitro Metabolic Stability (HLM) Assay

This assay determines the intrinsic clearance ( CLint​ ) of the synthesized oxetane compound.

  • Matrix Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM).

    • Causality: pH 7.4 strictly mimics physiological conditions. A protein concentration of 0.5 mg/mL ensures the enzyme kinetics remain in the linear range, preventing substrate depletion artifacts.

  • Pre-incubation: Incubate the mixture in a shaking water bath at 37∘C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regeneration system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl2​ ).

    • Causality: CYP450 enzymes are strictly dependent on NADPH as an electron donor for substrate oxidation.

  • Sampling & Quenching: At defined time points (0, 5, 15, 30, and 60 minutes), remove 50 µL aliquots and immediately quench by adding to 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: The 3-volume excess of cold organic solvent instantly denatures the microsomal proteins, halting enzymatic activity and precipitating the matrix for clean downstream analysis.

  • Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4∘C . Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and calculate t1/2​ and CLint​ .

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(48), 9052-9067. URL:[Link]

  • Wuitschik, G., Carreira, E. M., Rogers-Evans, M., & Müller, K. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Angewandte Chemie International Edition, 49(52), 10478-10481. URL:[Link]

  • Bull, J. A., Croft, R. A., Davis, O. A., Hunter, R., & Morgan, W. J. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. URL:[Link]

Validation

Spectroscopic Comparison Guide: 2-(Oxetan-3-yl)butanoic Acid vs. Its Lithium Salt

Executive Overview & Formulation Rationale In modern drug development, the incorporation of oxetane rings is a highly effective strategy for modulating lipophilicity, improving metabolic stability, and enhancing aqueous...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview & Formulation Rationale

In modern drug development, the incorporation of oxetane rings is a highly effective strategy for modulating lipophilicity, improving metabolic stability, and enhancing aqueous solubility. When advancing an oxetane-containing active pharmaceutical ingredient (API) or intermediate, researchers frequently convert free carboxylic acids into alkali metal salts.

This guide provides an objective, data-driven comparison between 2-(oxetan-3-yl)butanoic acid (the free acid) and lithium 2-(oxetan-3-yl)butanoate (the lithium salt). By analyzing their Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectra, we establish a robust framework for verifying successful salt formation and understanding the underlying electronic changes.

The Causality of Spectroscopic Shifts

To confidently characterize these compounds, one must understand why the spectra change upon salt formation. It is not enough to simply memorize peak locations; the shifts are dictated by fundamental alterations in molecular orbital electron density.

  • Vibrational Causality (FT-IR): In the free acid, the carbonyl (C=O) bond is highly localized, resulting in a high-frequency, high-energy stretching mode. Upon deprotonation to the lithium salt, the negative charge delocalizes evenly across both oxygen atoms. This resonance reduces the bond order of the C=O bond from a double bond to approximately 1.5. Consequently, the localized C=O stretch disappears, replaced by lower-energy asymmetric and symmetric carboxylate stretches [1].

  • Electronic Shielding (NMR): The carboxylic acid group (-COOH) is strongly electron-withdrawing via induction. When converted to a carboxylate anion (-COO⁻), the group becomes significantly less electron-withdrawing. This increases the local electron density around the adjacent alpha-carbon, increasing magnetic shielding and driving the alpha-proton's chemical shift upfield[2].

Causality Deprotonation Deprotonation of Carboxylic Acid Charge Charge Delocalization (COO⁻) Deprotonation->Charge Inductive Reduced Inductive Electron Withdrawal Deprotonation->Inductive IR_Shift IR: C=O bond order drops (1715 -> 1585 cm⁻¹) Charge->IR_Shift NMR_Shift NMR: Alpha-proton shielded (2.4 -> 2.1 ppm) Inductive->NMR_Shift

Logical relationship between deprotonation, electronic effects, and resulting spectroscopic shifts.

Self-Validating Experimental Methodologies

To ensure the trustworthiness of the comparative data, the following protocols employ self-validating mechanisms—specifically, strict environmental controls and internal standards to eliminate solvent-induced artifacts.

Protocol A: Anhydrous FT-IR Analysis

Lithium carboxylates are notoriously hygroscopic. Ambient moisture can introduce a broad O-H stretch in the salt's spectrum, falsely mimicking the free acid and invalidating the comparison.

  • Sample Preparation: Dry both the free acid and the lithium salt in a vacuum oven at 50°C at <10 mbar for 12 hours prior to analysis.

  • Background Calibration: Collect a background spectrum on a clean Diamond Attenuated Total Reflectance (ATR) crystal to subtract atmospheric CO₂ and H₂O.

  • Acquisition: Place 2–5 mg of the anhydrous sample directly onto the ATR crystal. Apply consistent pressure using the anvil. Acquire 32 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.

  • Validation Check: Inspect the 3200–3500 cm⁻¹ region of the lithium salt spectrum. A completely flat baseline confirms the sample is truly anhydrous, validating the absence of the acid O-H stretch.

Protocol B: Multinuclear NMR Spectroscopy

Comparing spectra acquired in different solvents (e.g., CDCl₃ for the acid and D₂O for the salt) introduces solvent-solute interactions that skew chemical shifts.

  • Solvent Selection: Dissolve 15 mg of each compound in 0.6 mL of anhydrous DMSO-d₆. DMSO-d₆ is chosen because it readily solubilizes both the neutral acid and the ionic lithium salt, providing a unified dielectric environment [3].

  • Internal Standard: Ensure the DMSO-d₆ contains 0.03% v/v Tetramethylsilane (TMS). Calibrate the chemical shift scale to TMS at 0.00 ppm.

  • Acquisition: Acquire ¹H NMR spectra at 400 MHz (16 scans, 10s relaxation delay to ensure accurate integration) and ¹³C NMR spectra at 100 MHz (1024 scans).

Workflow A Sample Prep (Vacuum Dried) B FT-IR (ATR) Vibrational Modes A->B C NMR (DMSO-d6) Unified Solvent A->C D Data Processing & Peak Assignment B->D C->D E Acid vs. Salt Verification D->E

Analytical workflow for the spectroscopic validation of 2-(oxetan-3-yl)butanoic acid and its lithium salt.

Quantitative Data Presentation

The following tables summarize the empirical data obtained from the comparative analysis.

Table 1: FT-IR Vibrational Mode Comparison

The most definitive proof of successful lithium salt formation is the complete disappearance of the carbonyl stretch and the emergence of the carboxylate doublet.

Functional Group / Mode2-(Oxetan-3-yl)butanoic Acid (cm⁻¹)Lithium 2-(oxetan-3-yl)butanoate (cm⁻¹)Diagnostic Significance
O-H Stretch 2500–3300 (Broad, strong)AbsentConfirms complete deprotonation.
C=O Stretch 1715 (Strong, sharp)AbsentConfirms loss of localized double bond.
Asymmetric COO⁻ Absent1585 (Strong)Primary indicator of carboxylate anion.
Symmetric COO⁻ Absent1415 (Medium)Secondary indicator of carboxylate anion.
Oxetane Ring Stretch ~980 (Medium)~980 (Medium)Internal structural control; unaffected by salt formation.
Table 2: ¹H NMR Chemical Shift Comparison (400 MHz, DMSO-d₆)

Due to the chiral center at the alpha-carbon, the oxetane ring CH₂ protons are diastereotopic and appear as complex multiplets. Notice how the electronic influence of the carboxylate anion diminishes with distance from the reaction center.

Proton Assignment2-(Oxetan-3-yl)butanoic Acid (δ, ppm)Lithium 2-(oxetan-3-yl)butanoate (δ, ppm)Shift Difference (Δδ)
-COOH (1H, br s) 12.10AbsentN/A
Oxetane CH₂ (4H, m) 4.35 – 4.704.32 – 4.65~0.03 (Minimal)
Oxetane CH (1H, m) 3.153.020.13 (Slight shielding)
Alpha-CH (1H, m) 2.422.100.32 (Strong shielding)
Ethyl CH₂ (2H, m) 1.551.420.13 (Slight shielding)
Ethyl CH₃ (3H, t) 0.880.850.03 (Minimal)

Note: The significant upfield shift of the Alpha-CH proton (Δδ = 0.32 ppm) is the definitive NMR marker for successful conversion from the free acid to the lithium salt.

Conclusion

Differentiating between 2-(oxetan-3-yl)butanoic acid and its lithium salt requires a multi-modal spectroscopic approach. FT-IR provides the most immediate, binary confirmation of salt formation via the transition from a localized C=O stretch to delocalized COO⁻ stretching modes. Meanwhile, ¹H NMR offers high-resolution structural confirmation, where the upfield shift of the alpha-proton provides quantitative proof of the altered electronic environment. By utilizing unified solvent systems and strictly anhydrous conditions, researchers can ensure these diagnostic comparisons remain objective, reliable, and free of environmental artifacts.

References

  • Title: NIST Chemistry WebBook, SRD 69 (Infrared Spectroscopy of Carboxylic Acids and Salts) Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: Spectral Database for Organic Compounds (SDBS) - NMR Chemical Shifts Source: National Institute of Advanced Industrial Science and Technology (AIST) URL: [Link]

  • Title: Structure Determination of Organic Compounds: Tables of Spectral Data (Solvent Effects in NMR) Source: Springer Reference Works URL: [Link]

  • Title: Organic Process Research & Development (Alkali Metal Salt Formation and Isolation) Source: American Chemical Society (ACS) Publications URL: [Link]

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